molecular formula C4HClF6O B3041829 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride CAS No. 382-19-4

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride

Cat. No.: B3041829
CAS No.: 382-19-4
M. Wt: 214.49 g/mol
InChI Key: AZKSSGUJWJNPPY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is a chemical compound belonging to the class of acyl chlorides. It consists of a trifluoromethyl group attached to a propionyl group, with a chlorine atom replacing one of the hydrogen atoms in the acyl group . This compound is known for its high reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride can be synthesized through the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride, methanesulfonyl chloride, or ethyl chlorosulfate . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Thionyl Chloride: Used for chlorination reactions.

    Methanesulfonyl Chloride: Used for sulfonation reactions.

    Ethyl Chlorosulfate: Used for alkylation reactions.

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various substituted products. The compound can also undergo dimerization under the action of bases such as triethylamine . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl chloride is unique due to its combination of trifluoromethyl groups and acyl chloride functionality, which imparts high reactivity and versatility in chemical synthesis. Its ability to form a variety of products under different reaction conditions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSSGUJWJNPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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